N-(8-ethoxyquinolin-5-yl)butanamide
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Overview
Description
N-(8-ethoxyquinolin-5-yl)butanamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a molecular formula of C15H18N2O2 and a molecular weight of 258.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-ethoxyquinolin-5-yl)butanamide typically involves the reaction of 8-ethoxyquinoline with butanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reactors and optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(8-ethoxyquinolin-5-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracetic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
N-(8-ethoxyquinolin-5-yl)butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(8-ethoxyquinolin-5-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in biological systems, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-N-(8-quinolinyl)butanamide: Similar in structure but with an ethyl group instead of an ethoxy group.
3,4-Dihydroxy-N-methyl-4-(4-oxochroman-2-yl)butanamide: Another quinoline derivative with different substituents
Uniqueness
N-(8-ethoxyquinolin-5-yl)butanamide is unique due to the presence of the ethoxy group at the 8-position of the quinoline ring. This structural feature may contribute to its distinct biological activities and chemical reactivity compared to other quinoline derivatives .
Properties
Molecular Formula |
C15H18N2O2 |
---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
N-(8-ethoxyquinolin-5-yl)butanamide |
InChI |
InChI=1S/C15H18N2O2/c1-3-6-14(18)17-12-8-9-13(19-4-2)15-11(12)7-5-10-16-15/h5,7-10H,3-4,6H2,1-2H3,(H,17,18) |
InChI Key |
UPZVFMWMBBWHHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=C2C=CC=NC2=C(C=C1)OCC |
Origin of Product |
United States |
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